1-(3-Bromo-4,5-dimethoxyphenyl)-2-nitroethanone
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Overview
Description
1-(3-Bromo-4,5-dimethoxyphenyl)-2-nitroethanone is an organic compound that belongs to the class of nitroketones It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a nitroethanone moiety
Preparation Methods
The synthesis of 1-(3-Bromo-4,5-dimethoxyphenyl)-2-nitroethanone typically involves the nitration of 3-bromo-4,5-dimethoxyacetophenone. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-4,5-dimethoxyphenyl)-2-nitroethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a high oxidation state.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4,5-dimethoxyphenyl)-2-nitroethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with potential anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the effects of nitroaromatic compounds on biological systems, including their potential as enzyme inhibitors or signaling pathway modulators.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4,5-dimethoxyphenyl)-2-nitroethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(3-Bromo-4,5-dimethoxyphenyl)-2-nitroethanone can be compared with other similar compounds, such as:
3-Bromo-4,5-dimethoxyacetophenone: Lacks the nitro group, making it less reactive in certain biological contexts.
1-(3-Bromo-4,5-dimethoxyphenyl)-2-aminoethanone: Contains an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.
3-Bromo-4,5-dimethoxybenzaldehyde: Features an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-bromo-4,5-dimethoxyphenyl)-2-nitroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5/c1-16-9-4-6(8(13)5-12(14)15)3-7(11)10(9)17-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJYJKRSAPAEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)C[N+](=O)[O-])Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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